molecular formula C10H7NOS B13887854 4-Methoxy-1-benzothiophene-7-carbonitrile

4-Methoxy-1-benzothiophene-7-carbonitrile

Cat. No.: B13887854
M. Wt: 189.24 g/mol
InChI Key: WPJKOIAWYYIZSU-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzothiophene-7-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group and a carbonitrile group in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzothiophene-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea to form 4-methoxy-1-benzothiophene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1-benzothiophene-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzothiophene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-benzothiophene-7-carboxylic acid
  • 4-Methoxy-1-benzothiophene-2-carboxylic acid
  • 4-Methoxy-1-benzothiophene-7-carboxamide

Uniqueness

4-Methoxy-1-benzothiophene-7-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

4-methoxy-1-benzothiophene-7-carbonitrile

InChI

InChI=1S/C10H7NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,1H3

InChI Key

WPJKOIAWYYIZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)C#N

Origin of Product

United States

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